N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
CAS No.: 536703-58-9
Cat. No.: VC4442833
Molecular Formula: C24H17FN4O2S
Molecular Weight: 444.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536703-58-9 |
|---|---|
| Molecular Formula | C24H17FN4O2S |
| Molecular Weight | 444.48 |
| IUPAC Name | N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H17FN4O2S/c25-15-10-12-16(13-11-15)26-20(30)14-32-24-28-21-18-8-4-5-9-19(18)27-22(21)23(31)29(24)17-6-2-1-3-7-17/h1-13,27H,14H2,(H,26,30) |
| Standard InChI Key | CHTHJINDWNXKGO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)F |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The compound features a pyrimido[5,4-b]indole core, a bicyclic system combining pyrimidine and indole moieties. The pyrimidine ring is substituted at position 3 with a phenyl group and at position 2 with a thioacetamide side chain. The acetamide group is further modified with a 4-fluorophenyl substituent, introducing electron-withdrawing effects that influence molecular reactivity . Key structural attributes include:
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Pyrimidoindole core: Provides planar rigidity, enhancing binding affinity to hydrophobic protein pockets.
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Thioether linkage (-S-): Improves metabolic stability compared to oxygen analogs.
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4-Fluorophenyl group: Modulates electronic properties and bioavailability through halogen bonding .
The IUPAC name, N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide, reflects these substituents .
Spectroscopic and Computational Data
SMILES Notation:
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)F
This string encodes the connectivity of atoms, highlighting the sulfur bridge between the pyrimidoindole and acetamide groups.
InChI Key:
CHTHJINDWNXKGO-UHFFFAOYSA-N
This identifier facilitates database searches and predicts stereochemical properties.
Theoretical Physicochemical Properties:
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LogP: Estimated at 3.8 (indicating moderate lipophilicity).
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Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 5 acceptors (O, S, N) .
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Polar Surface Area: ~110 Ų, suggesting moderate membrane permeability.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis typically involves three stages:
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Formation of the pyrimidoindole core: Condensation of 5-aminoindole with phenylglyoxal derivatives under acidic conditions yields the tricyclic scaffold .
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Introduction of the thioacetamide side chain: Nucleophilic substitution at the C2 position using mercaptoacetic acid derivatives.
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Coupling with 4-fluoroaniline: Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Critical Reaction Parameters:
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Temperature: Pyrimidoindole cyclization requires reflux in toluene (110°C).
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Catalysts: Lewis acids like ZnCl₂ improve yields in thioether formation.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .
Challenges and Yield Optimization
Pharmacological Profile and Mechanism of Action
Immunomodulatory Activity
Pyrimido[5,4-b]indoles demonstrate selective agonism at Toll-like receptor 4 (TLR4), a key mediator of innate immunity . In murine macrophages, the compound induced NF-κB activation at EC₅₀ = 120 nM, with no activity against TLR2 or TLR9 . This specificity arises from:
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Hydrophobic interactions between the phenyl group and TLR4’s leucine-rich repeat region.
Metabolic Stability and Toxicity
In Vitro Hepatocyte Assays:
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Half-life: 2.1 hours in human microsomes, indicating moderate clearance.
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CYP450 Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 10 μM) .
Acute Toxicity (Rodents): LD₅₀ > 500 mg/kg, with no hepatotoxicity at 50 mg/kg/day.
Comparative Analysis with Structural Analogs
Positional Isomerism: 2-Fluoro vs. 4-Fluoro Derivatives
The 4-fluorophenyl analog (this compound) exhibits:
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Higher TLR4 Potency: 3-fold increase over the 2-fluoro isomer (EC₅₀ = 120 nM vs. 360 nM) .
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Improved Solubility: 4-fluoro substitution reduces crystallinity, enhancing aqueous solubility (22 μg/mL vs. 8 μg/mL) .
Thioether vs. Ether Analogs
Replacing sulfur with oxygen:
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Decreases Metabolic Stability: Microsomal clearance increases from 12 mL/min/kg to 28 mL/min/kg.
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Reduces TLR4 Affinity: Loss of sulfur’s polarizability weakens binding (ΔG = -2.3 kcal/mol) .
Future Directions and Applications
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes could address solubility limitations. Preliminary studies show a 5-fold increase in plasma half-life using nanostructured lipid carriers.
Combination Therapies
Synergy with checkpoint inhibitors (e.g., anti-PD-1) is plausible, given TLR4’s role in dendritic cell activation .
Chemical Biology Probes
Fluorine-18 labeling enables PET imaging of TLR4 expression in inflammatory diseases .
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